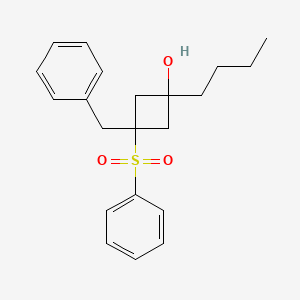
3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with benzenesulfonyl and benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzenesulfonyl chloride with a benzyl-substituted cyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of benzyl ketones or benzoic acids.
Reduction: Formation of benzyl sulfides.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the benzyl group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzenesulfonyl)-3-phenyl-1-butylcyclobutan-1-ol
- 3-(Benzenesulfonyl)-3-methyl-1-butylcyclobutan-1-ol
- 3-(Benzenesulfonyl)-3-ethyl-1-butylcyclobutan-1-ol
Uniqueness
3-(Benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol is unique due to the presence of both benzenesulfonyl and benzyl groups on the cyclobutane ring
Propiedades
Número CAS |
88068-26-2 |
|---|---|
Fórmula molecular |
C21H26O3S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-3-benzyl-1-butylcyclobutan-1-ol |
InChI |
InChI=1S/C21H26O3S/c1-2-3-14-20(22)16-21(17-20,15-18-10-6-4-7-11-18)25(23,24)19-12-8-5-9-13-19/h4-13,22H,2-3,14-17H2,1H3 |
Clave InChI |
AFLSGOFWUHZYID-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC(C1)(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


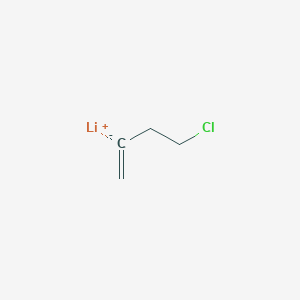
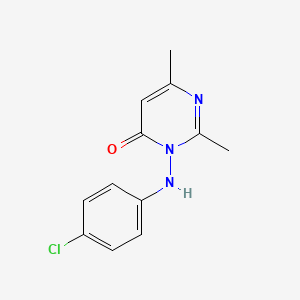
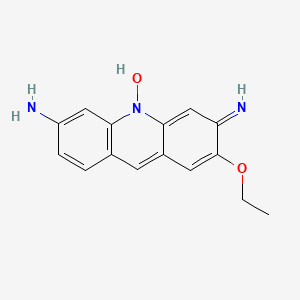
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
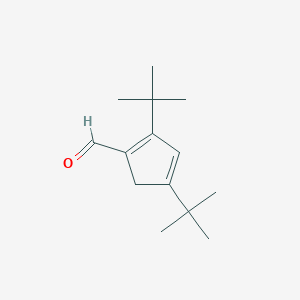
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
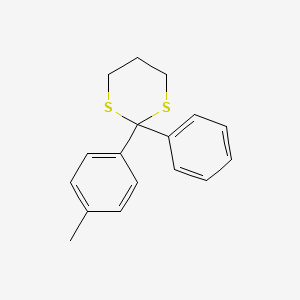
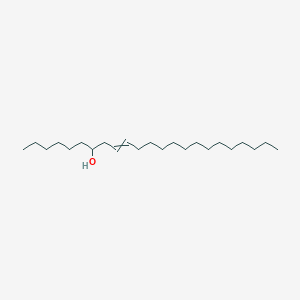
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
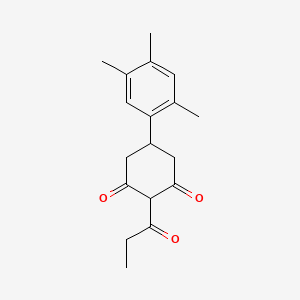
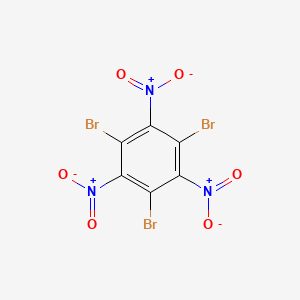
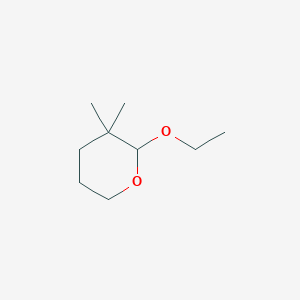
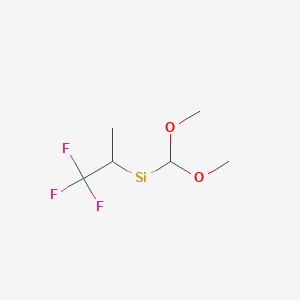
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
